molecular formula C15H21NO5 B12285832 2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)aceticacid

2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)aceticacid

Cat. No.: B12285832
M. Wt: 295.33 g/mol
InChI Key: JBAYPKXRANKQHZ-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is a synthetic organic compound It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Phenylacetic Acid Derivative: The phenyl ring is functionalized with hydroxyl and methyl groups through electrophilic aromatic substitution reactions.

    Coupling Reaction: The protected amino acid is coupled with the phenylacetic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Deprotection Reagents: TFA

Major Products

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Deprotected amino acids

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the hydroxyl and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxycarbonylamino)-2-phenylacetic acid: Lacks the hydroxyl and methyl groups on the phenyl ring.

    2-(Tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid: Lacks the methyl groups on the phenyl ring.

    2-(Tert-butoxycarbonylamino)-2-(3,5-dimethylphenyl)acetic acid: Lacks the hydroxyl group on the phenyl ring.

Uniqueness

2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H21NO5/c1-8-6-10(7-9(2)12(8)17)11(13(18)19)16-14(20)21-15(3,4)5/h6-7,11,17H,1-5H3,(H,16,20)(H,18,19)

InChI Key

JBAYPKXRANKQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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